2-Amino-3,6-dimethylbenzaldehyde
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Overview
Description
2-Amino-3,6-dimethylbenzaldehyde is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, characterized by the presence of amino and methyl groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the nitration of 3,6-dimethylbenzaldehyde followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,6-dimethylbenzaldehyde oxime. This method is preferred due to its efficiency and scalability. The reaction is typically conducted under high pressure and temperature conditions to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Amino-3,6-dimethylbenzoic acid.
Reduction: 2-Amino-3,6-dimethylbenzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Scientific Research Applications
2-Amino-3,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Amino-3,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dimethylbenzaldehyde: Similar structure but with the amino group at a different position.
2,6-Dimethylbenzaldehyde: Lacks the amino group, making it less reactive in certain chemical reactions.
2,4-Dihydroxy-3,6-dimethylbenzaldehyde: Contains hydroxyl groups instead of an amino group, leading to different reactivity and applications.
Uniqueness
2-Amino-3,6-dimethylbenzaldehyde is unique due to the presence of both amino and aldehyde functional groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
2-amino-3,6-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-7(2)9(10)8(6)5-11/h3-5H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSNKLRMPGVYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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